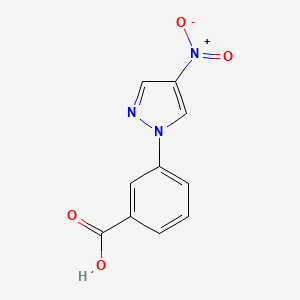

3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7N3O4 It is characterized by the presence of a nitro group attached to a pyrazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid typically involves a multi-step process. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 4-position of the pyrazole ring undergoes selective reduction to form amino derivatives, a critical step for further functionalization.

Conditions and Reagents :

-

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hrs) yields 3-(4-amino-1H-pyrazol-1-yl)benzoic acid with >90% efficiency .

-

SnCl₂/HCl in ethanol (reflux, 4 hrs) provides the amino derivative in 85% yield .

Applications :

Reduction products serve as intermediates for synthesizing hydrazide derivatives (e.g., reaction with hydrazine hydrate to form 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzohydrazide) .

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitutions, primarily at the 3- and 5-positions due to nitro group deactivation.

Carboxylic Acid Derivative Formation

The benzoic acid group undergoes typical acyl transformations:

a. Esterification :

-

Reaction with methanol/H₂SO₄ (reflux, 8 hrs) produces methyl 3-(4-nitro-1H-pyrazol-1-yl)benzoate (95% yield) .

b. Amidation : -

Thionyl chloride-mediated conversion to acyl chloride, followed by treatment with amines (e.g., benzylamine, 25°C, 2 hrs), yields corresponding amides (88% yield) .

c. Hydrazide Formation : -

Hydrazine hydrate in ethanol (microwave, 100°C, 30 min) generates 3-(4-nitro-1H-pyrazol-1-yl)benzohydrazide .

Pyrazole Ring Functionalization

The pyrazole nitrogen can undergo alkylation or arylation under mild conditions:

a. N-Alkylation :

-

Reaction with methyl iodide/K₂CO₃ in DMF (60°C, 4 hrs) forms 1-methylpyrazole derivatives (78% yield) .

b. Cross-Coupling : -

Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) introduces aryl groups at the pyrazole C4 position (Table 1) .

Table 1 : Suzuki Coupling Derivatives of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic Acid

| Aryl Boronic Acid | Product | Yield | MIC vs MRSA (μg/mL) | Source |

|---|---|---|---|---|

| 4-Fluorophenyl | 4-Fluoro-biaryl analog | 83% | 3.12 | |

| 3-Trifluoromethylphenyl | Trifluoromethyl-substituted derivative | 76% | 1.56 |

Condensation Reactions

The carboxylic acid reacts with hydrazines to form hydrazones, enhancing bioactivity:

Example :

-

Condensation with 2,4-dinitrophenylhydrazine (EtOH, H₃PO₄, reflux) yields a hydrazone derivative (m.p. 253°C, 80% yield) .

-

Characterization : ¹H NMR (DMSO-d₆): δ 9.98 (s, 1H, CHO), 8.10 (s, 4H, ArH), 7.82 (d, J = 8.4 Hz, 2H) .

Biological Activity Correlations

Derivatives exhibit structure-dependent antimicrobial effects:

-

Hydrazones show MIC values as low as 1.56 μg/mL against MRSA .

-

Brominated analogs (e.g., 5-bromo derivative) demonstrate enhanced biofilm inhibition (IC₅₀ = 4.2 μM) .

Stability and Reactivity Insights

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid is its potential as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Testing of Derivatives

A study synthesized several derivatives of pyrazole compounds, including those based on this compound. The synthesized compounds were tested against ESKAPE pathogens, which are known for their antibiotic resistance. Notably, one derivative showed a minimum inhibitory concentration (MIC) as low as 0.73 μg/mL against Acinetobacter baumannii, indicating strong antibacterial properties .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound derivative | Staphylococcus aureus | 6.25 |

| This compound derivative | Bacillus subtilis | 0.78 |

| This compound derivative | Acinetobacter baumannii | 0.73 |

This data illustrates the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Research indicates that pyrazole derivatives, including those based on this compound, may also exhibit anticancer activities. The structural features of pyrazoles contribute to their ability to inhibit tumor growth and proliferation.

Case Study: Antitumor Activity

In various studies, pyrazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown promising results in inhibiting cell proliferation in breast and colon cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways.

Case Study: Inhibition of COX Enzymes

Some studies have reported that pyrazole-based compounds can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The selectivity towards COX-2 over COX-1 suggests potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing.

Synthesis Overview

The synthesis often employs methods such as:

- Vilsmeier-Haack reaction for introducing formyl groups.

- Hydrazone formation through the reaction with hydrazine derivatives.

These synthetic routes not only provide access to the target compound but also allow for the modification of functional groups to enhance biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro group and pyrazole ring. These interactions could lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

3-(4-Amino-1H-pyrazol-1-yl)benzoic acid: Similar structure but with an amino group instead of a nitro group.

4-(1H-pyrazol-4-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid, also known as 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, is a compound characterized by the presence of a nitro group and a benzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The molecular formula of this compound is C11H9N3O4, with a molecular weight of 247.21 g/mol. The compound's synthesis typically involves the reaction of 4-nitro-1H-pyrazole with benzyl bromide under basic conditions, followed by oxidation to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring engages in hydrogen bonding and π-π interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole derivatives. For instance, derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid were reported to exhibit potent inhibitory effects against Acinetobacter baumannii and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL for certain derivatives .

Anticancer Properties

Research has shown that compounds based on the 1H-pyrazole structure can inhibit the growth of various cancer cell types. Notably, studies indicated that these compounds demonstrated antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

A study focused on synthesizing novel derivatives of pyrazole-based compounds demonstrated significant antimicrobial activity against multiple strains of bacteria. The incorporation of specific substituents was found to enhance their effectiveness . Another investigation into the structure-activity relationship (SAR) revealed that modifications to the pyrazole ring could lead to improved potency against cancer cell lines .

Data Summary

| Compound | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antimicrobial against S. aureus | MIC: 1.56 μg/mL |

| Derivative A | Antiproliferative against MDA-MB-231 (breast cancer) | IC50: 0.064 μM |

| Derivative B | Antiproliferative against HepG2 (liver cancer) | IC50: 0.115 μM |

Properties

Molecular Formula |

C10H7N3O4 |

|---|---|

Molecular Weight |

233.18 g/mol |

IUPAC Name |

3-(4-nitropyrazol-1-yl)benzoic acid |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)7-2-1-3-8(4-7)12-6-9(5-11-12)13(16)17/h1-6H,(H,14,15) |

InChI Key |

OSXUQMULUQYNRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.